

Application Notes and Protocols for the Extraction of Carpachromene from Ficus benghalensis

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Compound of Interest

Compound Name: Carpachromene

Cat. No.: B104496

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Introduction

Carpachromene is a naturally occurring flavonoid found in various medicinal plants, including the Indian banyan tree, *Ficus benghalensis*.^[1] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-diabetic agent through the modulation of the insulin signaling pathway, as well as its cytotoxic effects against various cancer cell lines.^[1] ^[2] Furthermore, studies have highlighted its inhibitory activity against enzymes such as urease, tyrosinase, and phosphodiesterase, suggesting its therapeutic potential in a range of diseases. ^[3]^[4] These promising biological activities underscore the importance of establishing a standardized and efficient protocol for the extraction and purification of **carpachromene** for further research and drug development.

This document provides detailed methodologies for the extraction, isolation, and characterization of **carpachromene** from *Ficus benghalensis*, compiled from published research.

Data Presentation

The following table summarizes the quantitative data related to the extraction and yield of **carpachromene** from *Ficus benghalensis* stem material.

Parameter	Value	Source
Starting Plant Material	Powdered Stem of <i>Ficus benghalensis</i>	[3]
Initial Mass of Plant Material	2.00 kg	[3]
Extraction Solvent	Methanol	[3]
Mass of Methanolic Extract	24.50 g	[3]
Fractionation Solvent	Ethyl Acetate	[3]
Mass of Ethyl Acetate Extract Subjected to Chromatography	20 g	[3]
Mass of Purified Carpachromene	1.69 g	[3]
Purity of Isolated Carpachromene	99.95%	[3]

Experimental Protocols

Preparation of Plant Material

- **Collection:** Collect fresh leaves or stems of *Ficus benghalensis*.
- **Authentication:** Ensure proper botanical identification of the plant material.
- **Washing:** Thoroughly wash the collected plant material with distilled water to remove any dirt and debris.
- **Drying:** Air-dry the plant material in the shade at room temperature until all moisture is removed. This may take several days.
- **Grinding:** Grind the dried plant material into a coarse powder using a mechanical grinder.

- **Storage:** Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Extraction of Carpachromene from Ficus benghalensis Stem

This protocol is adapted from a study that successfully isolated **carpachromene** from the stem of Ficus benghalensis.[3]

- **Soxhlet Extraction:**
 - Pack 2.00 kg of the powdered stem material into a Soxhlet apparatus.
 - Extract the powder with methanol for a sufficient duration to ensure exhaustive extraction.
 - Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract (yield reported as 24.50 g).[3]
- **Fractionation:**
 - Subject the crude methanolic extract to fractionation using n-hexane and ethyl acetate.
 - The ethyl acetate fraction contains **carpachromene**.[3]

Purification of Carpachromene by Column Chromatography

- **Column Preparation:**
 - Prepare a silica gel (60-120 mesh) column for chromatography.
 - The column dimensions should be appropriate for the amount of extract to be purified (e.g., for 20 g of ethyl acetate extract, a large column is required).
- **Loading the Sample:**
 - Dissolve the ethyl acetate extract (20 g) in a minimal amount of the initial mobile phase solvent.

- Adsorb the dissolved extract onto a small amount of silica gel.
- Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder of the extract mixed with silica gel.
- Carefully load this powder onto the top of the prepared silica gel column.
- Elution and Fraction Collection:
 - Begin elution with a solvent system of chloroform and methanol (80:20 v/v).^[3]
 - Collect the eluate in fractions of a suitable volume (e.g., 20-25 mL).
 - Monitor the separation of compounds by Thin Layer Chromatography (TLC) of the collected fractions.
- Further Purification:
 - Based on the TLC profile, combine the fractions containing the compound of interest (**carpachromene**).
 - Subject the combined fractions to repeated column chromatography.
 - For the second column, use a solvent system of chloroform and methanol (92:8 v/v) for finer separation.^[4]
 - Collect fractions and monitor by TLC.
- Isolation of Pure **Carpachromene**:
 - Combine the pure fractions containing **carpachromene** as determined by TLC analysis.
 - Evaporate the solvent under reduced pressure to yield purified **carpachromene** (reported as a yellow amorphous powder).^[3]

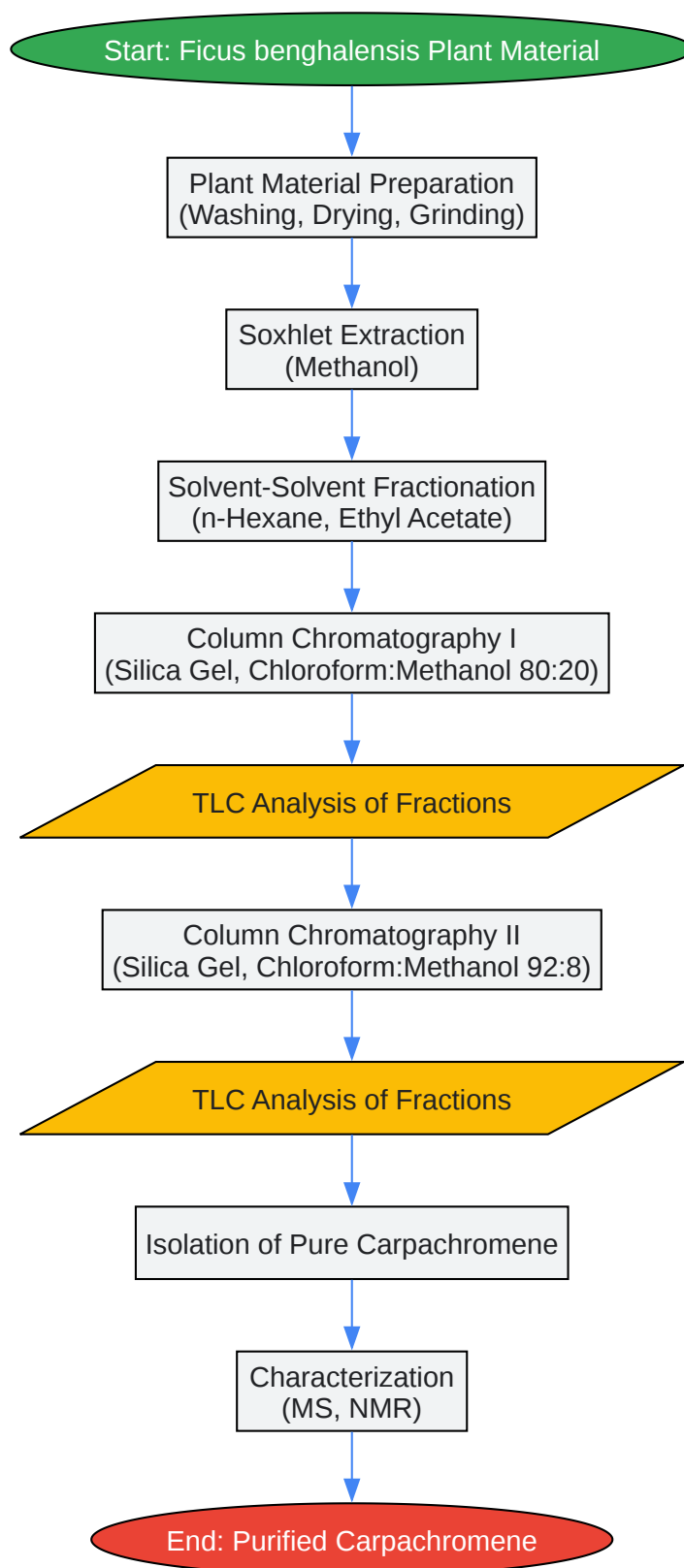
Characterization of Carpachromene

The identity and purity of the isolated **carpachromene** can be confirmed by various spectroscopic techniques:

- Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the compound. **Carpachromene** is expected to show a molecular ion peak at m/z 337 $[M+H]^+$, corresponding to the molecular formula $C_{20}H_{16}O_5$.^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H -NMR: The proton NMR spectrum will show characteristic signals for the aromatic and other protons in the **carpachromene** structure.
 - ^{13}C -NMR: The carbon-13 NMR spectrum will provide information about the number and types of carbon atoms present in the molecule.

Visualizations

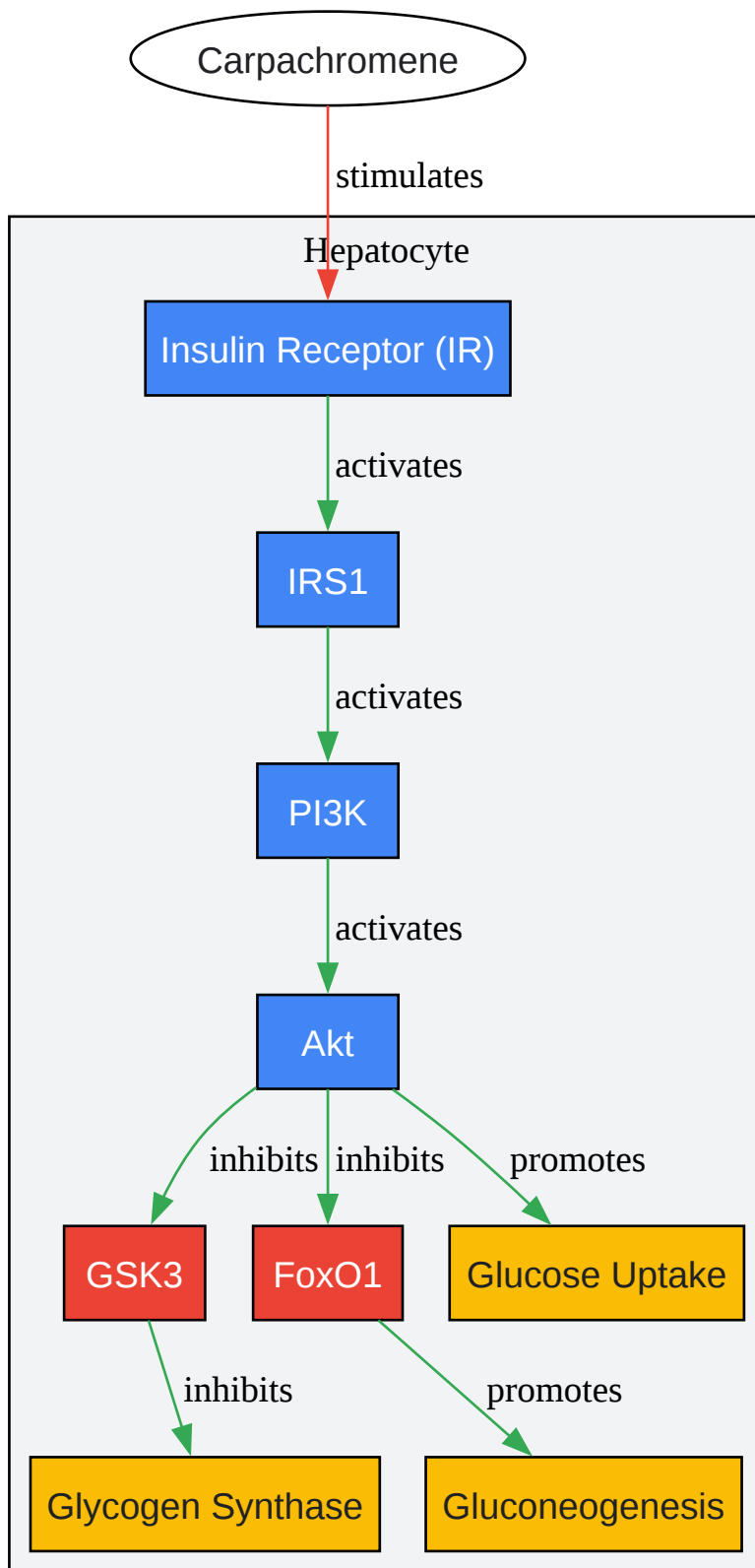
Experimental Workflow



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Caption: Experimental workflow for **carpachromene** extraction.

Signaling Pathway



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Caption: **Carpachromene**'s effect on the insulin signaling pathway.

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